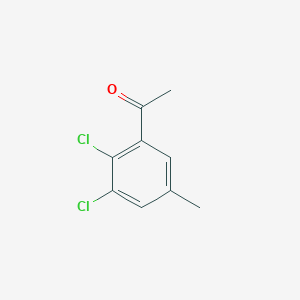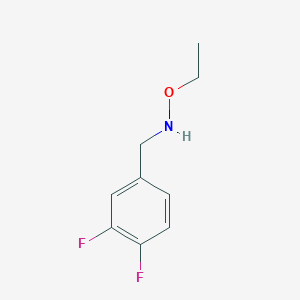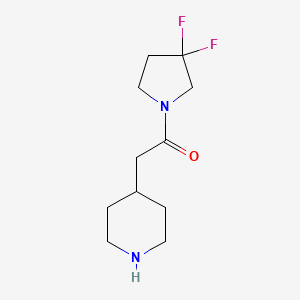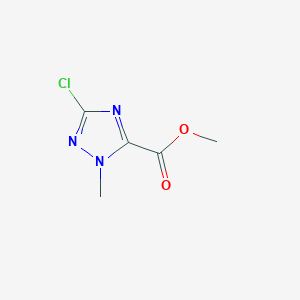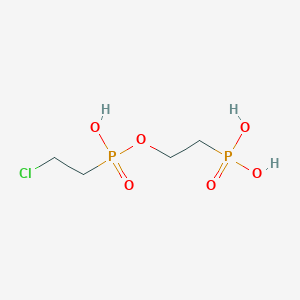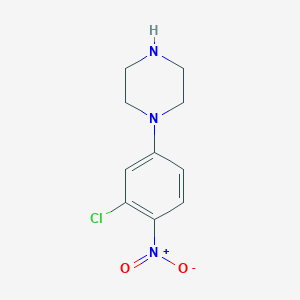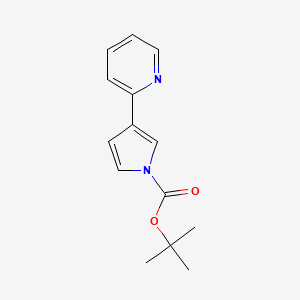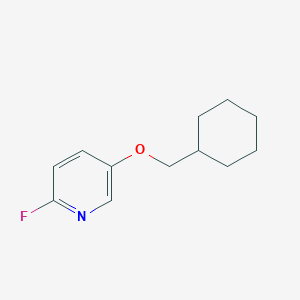![molecular formula C16H16FN3O5 B1459661 diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1610376-99-2](/img/structure/B1459661.png)
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Übersicht
Beschreibung
The compound “diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The molecule also contains a fluorophenyl group, an oxoethyl group, and two carboxylate groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The 1,2,3-triazole ring, fluorophenyl group, oxoethyl group, and carboxylate groups could each potentially participate in chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions :
- A study by Ezema et al. (2015) explored the synthesis of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate, a related compound, via the reaction of 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate. This method involves the Dimroth rearrangement to form tricyclic compounds (Ezema et al., 2015).
Antibacterial Applications :
- Boukhssas et al. (2017) synthesized a compound similar to the one , testing its antibacterial activity against Gram-positive and Gram-negative bacteria. The compound displayed a bactericidal effect on strains like Staphylococcus aureus and Escherichia coli (Boukhssas et al., 2017).
Antiviral Research :
- A study by Bankowska et al. (2014) involved synthesizing diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates. However, these compounds, which are structurally related, did not exhibit antiviral activity in the tested DNA and RNA viruses (Bankowska et al., 2014).
Corrosion Inhibition :
- Rahmani et al. (2019) investigated the use of a novel triazole derivative as an anti-corrosion agent for mild steel in acidic environments. The study showed significant inhibition efficiency, making it a promising candidate for corrosion protection applications (Rahmani et al., 2019).
Structural Chemistry and Molecular Interactions :
- Ahmed et al. (2020) conducted a study on triazole derivatives, focusing on their synthesis, spectroscopic, and X-ray characterization. The study provided insights into the molecular interactions and structural properties of these compounds (Ahmed et al., 2020).
Safety and Hazards
Wirkmechanismus
- Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121
- DrugBank. (2005). 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Quinazolinamine
- Yurttas, L., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 1-12
Eigenschaften
IUPAC Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)9-12(21)10-5-7-11(17)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPLBHXKNFPRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



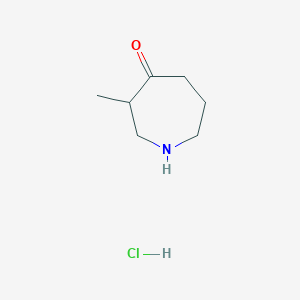
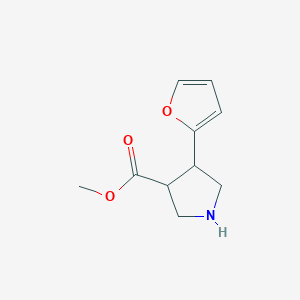
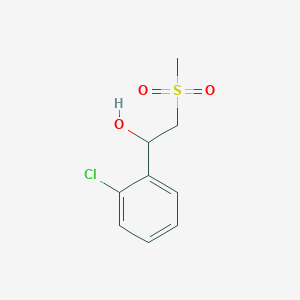
![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)

